LOX-IN-3 dihydrochloride is a compound that acts as an inhibitor of lysyl oxidase, an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various fibrotic diseases and cancers, where lysyl oxidase plays a significant role in tissue remodeling and metastasis. The structure of LOX-IN-3 dihydrochloride is characterized by an aminomethylenethiophene scaffold, which has been optimized for enhanced potency and selectivity against lysyl oxidase family members.
LOX-IN-3 dihydrochloride is classified under small-molecule inhibitors targeting lysyl oxidase. It belongs to a broader category of compounds designed to modulate the enzymatic activity of lysyl oxidase through competitive inhibition. The discovery and development of this compound are rooted in extensive structure-activity relationship studies that explore various chemical modifications to improve efficacy and reduce off-target effects .
The synthesis of LOX-IN-3 dihydrochloride involves several key steps that focus on constructing the aminomethylenethiophene core. The synthetic route typically includes:
These synthetic methods are designed to maximize yield while minimizing the formation of by-products, thus ensuring a high purity product suitable for biological evaluation.
The molecular structure of LOX-IN-3 dihydrochloride is defined by its unique scaffold, which includes:
The structural integrity and functional groups are vital for its mechanism of action and interactions with target enzymes .
LOX-IN-3 dihydrochloride primarily functions through competitive inhibition of lysyl oxidase, impacting its ability to catalyze oxidative deamination reactions. Key reactions include:
These reactions highlight the importance of structural features in mediating enzyme interactions.
The mechanism by which LOX-IN-3 dihydrochloride exerts its effects involves several steps:
Studies have reported half-maximal inhibitory concentration values ranging from low micromolar concentrations, indicating potent activity against lysyl oxidase family members .
LOX-IN-3 dihydrochloride has potential applications in various scientific fields:
Lysyl oxidase and Lysyl oxidase-like 2 are copper-dependent amine oxidases that catalyze the covalent cross-linking of collagen and elastin fibrils within the extracellular matrix. This enzymatic activity generates aldehyde groups from peptidyl lysine residues, enabling spontaneous formation of intra- and inter-molecular collagen cross-links. The process increases tissue tensile strength but also contributes to pathological matrix stiffening. LOX-IN-3 dihydrochloride inhibits this activity by targeting the conserved catalytic domain, exhibiting half-maximal inhibitory concentration values below 1 μM for human Lysyl oxidase-like 2 and below 10 μM for bovine Lysyl oxidase in vitro [1] [9] [10]. The inhibitor’s specificity profile shows sustained inhibition of both Lysyl oxidase-like 1 and Lysyl oxidase-like 2, with significantly reduced activity against structurally related enzymes such as semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 and monoamine oxidase-B [1] [10].
Table 1: Inhibitory Profile of LOX-IN-3 Against Lysyl Oxidase Family Enzymes
Enzyme Target | IC₅₀ Value | Inhibition Characteristics |
---|---|---|
Lysyl oxidase-like 2 | <1 μM | Sustained, competitive |
Bovine Lysyl oxidase | <10 μM | Time-dependent |
Lysyl oxidase-like 1 | <10 μM | Irreversible |
Monoamine oxidase-B | >100 μM | Negligible |
Lysyl oxidase-driven extracellular matrix cross-linking establishes a pathological feedback loop in fibrotic diseases and tumor microenvironments. In pulmonary and renal fibrosis, matrix stiffening activates mechanosensitive signaling in fibroblasts, promoting their differentiation into collagen-secreting myofibroblasts. LOX-IN-3 dihydrochloride disrupts this loop by inhibiting collagen stabilization, as demonstrated in unilateral ureteric obstruction models of kidney fibrosis (10 mg/kg daily for 14 days) and bleomycin-induced lung fibrosis models (15 mg/kg daily for 21 days). Treated animals exhibited significantly reduced fibrotic areas, decreased Ashcroft scores (lung fibrosis metric), and improved organ architecture [1] [9] [10]. Within tumor microenvironments, Lysyl oxidase activity facilitates cancer-associated fibroblast-mediated matrix remodeling, creating aligned collagen conduits for cancer cell migration. The inhibitor’s oral bioavailability enables effective targeting of this process, reducing tumor stiffness and metastatic dissemination in triple-negative breast cancer models [6] [8].
Transcriptomic analyses of human carcinomas reveal that Lysyl oxidase overexpression correlates with metastatic progression and poor survival. This association stems from two primary mechanisms: pre-metastatic niche formation and epidermal growth factor receptor trapping. Lysyl oxidase secreted by primary tumors preconditions distant sites by cross-linking local extracellular matrix components, creating stiff microenvironments conducive to circulating tumor cell colonization [4] [7]. Additionally, Lysyl oxidase regulates epidermal growth factor receptor surface retention through suppression of transforming growth factor beta 1 signaling and subsequent upregulation of Matrilin 2 (an epidermal growth factor-like domain-containing protein). LOX-IN-3 dihydrochloride blocks this pathway by inhibiting enzymatically active Lysyl oxidase, thereby reducing epidermal growth factor receptor availability and downstream phosphoinositide 3-kinase/protein kinase B signaling [8].
Table 2: Clinical Correlations of Lysyl Oxidase Overexpression in Human Cancers
Cancer Type | Elevated Lysyl Oxidase Family Member | Clinical Impact |
---|---|---|
Hepatocellular carcinoma | Lysyl oxidase | Reduced overall survival (HR 1.19) |
Cholangiocarcinoma | Lysyl oxidase-like 2 | Shorter disease-free survival |
Pancreatic ductal adenocarcinoma | Combined Lysyl oxidase family score | 2.72-fold increased mortality risk |
Triple-negative breast cancer | Lysyl oxidase | Increased metastasis to bone/lung |
Pharmacological inhibition with LOX-IN-3 dihydrochloride (30 mg/kg single oral dose) abolished Lysyl oxidase activity in rat tissues for 24-72 hours depending on tissue type, demonstrating sufficient pharmacokinetic exposure to disrupt these prometastatic mechanisms [1] [9]. The compound’s ability to simultaneously target extracellular matrix remodeling and growth factor signaling pathways positions it as a promising antimetastatic agent, particularly in cancers with elevated Lysyl oxidase-like 2 expression where its inhibitory potency is greatest.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0